molecular formula C11H14ClN3S B7045919 N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

Cat. No.: B7045919
M. Wt: 255.77 g/mol
InChI Key: CBZAHLQIVWDZBW-UHFFFAOYSA-N
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Description

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine is a synthetic organic compound that features a unique combination of an imidazole ring substituted with a chlorine and ethyl group, and a thiophene ring

Properties

IUPAC Name

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-2-15-8-14-11(12)10(15)7-13-6-9-4-3-5-16-9/h3-5,8,13H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZAHLQIVWDZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1CNCC2=CC=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Chlorination and Alkylation: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by alkylation with ethyl iodide.

    Coupling with Thiophene: The final step involves coupling the chlorinated and alkylated imidazole with thiophene-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the imidazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole and thiophene rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, the compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the electronic properties of the imidazole and thiophene rings.

Mechanism of Action

The mechanism by which N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine exerts its effects depends on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the thiophene ring can participate in π-π stacking interactions, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-3-methylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine
  • N-[(5-bromo-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine
  • N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-furan-2-ylmethanamine

Uniqueness

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine is unique due to the specific combination of substituents on the imidazole ring and the presence of the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

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